molecular formula C6H4Br2N4 B8670729 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine

1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine

Cat. No. B8670729
M. Wt: 291.93 g/mol
InChI Key: RKGWUMBSVOXOBF-UHFFFAOYSA-N
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Patent
US07648987B2

Procedure details

20 M of NH3 in H2O(10 mL) was added to a suspension of 1,3-Dibromo-8-chloro-imidazo[1,5-a]pyrazine (1.726 g, 0.007425 mol) in 2-Butanol (7.49 mL, 0.0817 mol). The mixture was heated in an oil bath set at 90° C. overnight. The reaction mixture was concentrated in vacuo and purified by flash column chromatography using 1→6% MeOH in DCM to obtain the title compound as a yellow solid. MS (ES+): m/z 294.83 (85) [MH+]. HPLC: tR=1.58 min (Open Lynx polar—5 min). 1H NMR (400 MHz, CD3OD):δ=7.10 (d, J=5.05 Hz, 1H), 7.43 (d, J=5.05 Hz, 1H)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.726 g
Type
reactant
Reaction Step One
Quantity
7.49 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[N:4]=[C:5]([Br:13])[N:6]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=12.CC(O)CC>O>[Br:2][C:3]1[N:4]=[C:5]([Br:13])[N:6]2[CH:11]=[CH:10][N:9]=[C:8]([NH2:1])[C:7]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.726 g
Type
reactant
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)Br
Name
Quantity
7.49 mL
Type
reactant
Smiles
CC(CC)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1N=C(N2C1C(=NC=C2)N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.